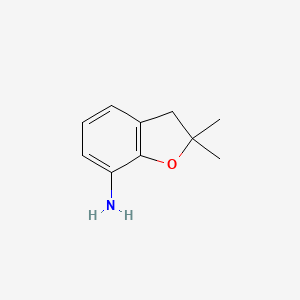

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is an organic compound with the molecular formula C10H13NO It is characterized by a benzofuran ring system substituted with a dimethyl group and an amine group

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTIGABGABPAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044715 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68298-46-4 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68298-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E03FDP2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

Cyclization of Alkenylphenols to Benzofuran Core

- The foundational step in the synthesis is the cyclization of alkenyl-substituted phenols, such as isobutenylpyrocatechol or methallylpyrocatechol, to form the 2,2-dimethyl-2,3-dihydrobenzofuran skeleton.

- This cyclization is typically achieved through an isomerizing cyclization process, often catalyzed by organic sulfonic acids under controlled heating conditions.

- Reaction temperature ranges from 60°C to 200°C, preferably 80°C to 150°C, in the presence of a sulfonic acid catalyst to promote ring closure and formation of the benzofuran ring system.

- The reaction medium is usually a homogeneous phase with an inert, non-basic solvent such as toluene, benzene, or chlorobenzene to maintain chemical inertness and facilitate the reaction.

Nitration to Introduce Nitro Group at the 7-Position

- The benzofuran intermediate undergoes electrophilic aromatic substitution to introduce a nitro group at the 7-position.

- This nitration step is carefully controlled to avoid over-nitration or degradation of the benzofuran ring.

- Typical nitrating agents include nitric acid or mixed acid systems under low temperature to moderate conditions.

Catalytic Hydrogenation to Convert Nitro to Amine

- The nitro derivative is subjected to catalytic hydrogenation to reduce the nitro group to the corresponding amine.

- Palladium on carbon (Pd/C) is the preferred catalyst, with hydrogen gas as the reducing agent.

- Reaction parameters such as hydrogen pressure, catalyst loading, and reaction time are optimized to maximize yield and minimize side reactions.

- The hydrogenation is usually performed in solvents like ethanol or ethyl acetate under mild conditions.

Purification

- The final amine product is purified by chromatographic techniques, such as column chromatography using dichloromethane/methanol solvent gradients.

- Purification ensures removal of residual catalysts, unreacted starting materials, and side products, yielding a high-purity compound suitable for further applications.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Cyclization | Organic sulfonic acids (e.g., p-toluenesulfonic acid) | Toluene, benzene, chlorobenzene | 80–150 | Catalyst concentration: 0.1–1% by weight; homogeneous phase preferred |

| Nitration | Nitric acid or mixed acid | Usually aqueous or organic solvents | 0–50 | Controlled to avoid over-nitration |

| Catalytic Hydrogenation | Pd/C catalyst, H₂ gas | Ethanol, ethyl acetate | Room temp to 50 | Optimize H₂ pressure and catalyst loading |

| Purification | Column chromatography | CH₂Cl₂/CH₃OH gradient | Ambient | Removes impurities and byproducts |

Research Findings and Optimization Insights

Catalytic Cyclization: The use of organic sulfonic acids as catalysts enables efficient cyclization of isobutenylpyrocatechol derivatives to 2,3-dihydro-2,2-dimethylbenzofuran intermediates. The choice of catalyst and solvent impacts the homogeneity of the reaction mixture and the yield of the cyclized product. For example, p-toluenesulfonic acid in toluene provides a good balance of activity and selectivity.

Avoidance of Polymerization: The isomerization of isobutenylpyrocatechol is challenging due to the conjugated double bond that can lead to polymerization. Controlled reaction temperatures and catalyst concentrations are critical to minimize side reactions.

Hydrogenation Efficiency: Palladium on carbon catalyzed hydrogenation of the 7-nitro derivative to the amine is effective under mild conditions. Adjusting hydrogen pressure and reaction time can improve conversion rates and reduce byproducts.

Purification Techniques: Chromatographic methods using dichloromethane/methanol solvent gradients are effective for isolating pure 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine, as confirmed by spectroscopic analyses (NMR, IR).

Summary Table of Preparation Steps

| Preparation Stage | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Product/Intermediate |

|---|---|---|---|---|

| Cyclization | Isobutenylpyrocatechol or methallylpyrocatechol | Organic sulfonic acid catalyst | 80–150°C, inert solvent | 2,3-Dihydro-2,2-dimethylbenzofuran |

| Nitration | Benzofuran intermediate | Nitric acid or mixed acid | 0–50°C, controlled | 7-Nitro-2,2-dimethylbenzofuran |

| Catalytic Hydrogenation | 7-Nitrobenzofuran derivative | Pd/C catalyst, H₂ gas | Room temp to 50°C | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-amine |

| Purification | Crude amine product | Chromatography solvents | Ambient | Pure this compound |

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring provides structural stability and specificity. These interactions can modulate biological pathways, leading to desired effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,3-Dihydro-1-benzofuran-7-amine: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine: Substitution at a different position on the benzofuran ring, affecting its biological activity and synthesis routes.

Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of approximately 163.22 g/mol. Its structure features a benzofuran moiety with a dimethyl group and an amine functional group at specific positions, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Compounds within the benzofuran class have shown potential anticancer properties. For example, similar derivatives have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX .

- Antibacterial and Antiviral Properties : Preliminary studies indicate that this compound may possess antibacterial and antiviral activities, making it a candidate for further exploration in infectious disease treatment .

The precise mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with various biological targets:

- Receptor Binding : Similar compounds have been shown to interact with cannabinoid receptors (CB1 and CB2), which could explain their effects on pain modulation and inflammation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Microwave-Assisted Synthesis : This method allows for high yield and reduced reaction times while minimizing side reactions.

- Tandem Reactions : Utilizing palladium-catalyzed reactions can facilitate the formation of complex structures from simpler precursors .

Case Study 1: Antitumor Activity

In a study involving the evaluation of benzofuran derivatives against various cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of related benzofuran compounds in a rat model of induced inflammation. The results indicated that these compounds significantly reduced edema and inflammatory cytokine levels compared to control groups .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via hydrogenation of 7-nitro-2,2-dimethyl-2,3-dihydrobenzofuran using a palladium/carbon catalyst under hydrogen gas. Key steps include:

- Cyclization of 2-methylallyloxyphenol at 200–275°C to form the dihydrobenzofuran backbone .

- Nitration followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to isolate the amine .

Optimization involves adjusting catalyst loading, hydrogen pressure, and reaction time to maximize yield and minimize byproducts.

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and purity of synthesized derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the amine proton appears as a broad singlet near δ 3.5–4.5 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .

- IR Spectroscopy: Confirm the presence of NH₂ (stretching at 3300–3500 cm⁻¹) and C-O (benzofuran ring, 1200–1250 cm⁻¹) .

- Cross-validation: Compare spectral data with X-ray crystallography results to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors or dust .

- Store in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in derivatives of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from ethanol or acetone .

- Data collection: Use SHELX programs (e.g., SHELXL for refinement) to determine space groups (e.g., orthorhombic P2₁2₁2₁) and unit cell parameters .

- Analysis: Measure dihedral angles between aromatic and substituent planes (e.g., carbamate groups at ~78–80°) and identify hydrogen bonds (N–H⋯O) stabilizing the crystal lattice .

Q. What methodologies are employed to evaluate the α-adrenolytic or anxiolytic activity of aminoalkanol derivatives of this compound?

Methodological Answer:

- Derivative synthesis: React the parent compound with epichlorohydrin and amines/piperazines to introduce amino alcohol moieties .

- In vitro assays: Test receptor binding affinity using radioligand displacement (e.g., α₁-adrenoceptors) .

- Behavioral studies: Use rodent models (e.g., elevated plus maze) to assess anxiolytic effects .

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., halogenation, alkyl chain length) with potency .

Q. How can researchers address discrepancies in crystallographic data or synthetic yields reported across studies?

Methodological Answer:

- Reproducibility checks: Replicate experiments under identical conditions (e.g., solvent, temperature) .

- Data validation: Use multiple refinement algorithms (e.g., SHELXL vs. OLEX2) to cross-validate crystallographic parameters .

- Statistical analysis: Apply ANOVA to compare yields from different catalytic systems (e.g., Pd/C vs. Raney Ni) .

Q. What computational approaches are suitable for predicting the environmental or metabolic fate of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict degradation pathways (e.g., hydrolysis of carbamate derivatives) .

- Molecular docking: Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolites .

- Ecotoxicology models: Use QSAR (Quantitative Structure-Activity Relationship) to estimate toxicity to non-target organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.